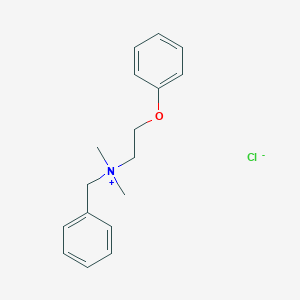
2-Imino-1,3-thiazolidine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-1,3-thiazolidine-3-carboximidamide, also known as Aminoimidazole carboxamide ribonucleotide (AICAR), is a nucleotide that is involved in the regulation of energy metabolism. It is synthesized from aminoimidazole ribonucleotide (AIR) and is a precursor of the purine nucleotide biosynthesis pathway. AICAR has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
AICAR works by mimicking the effects of AMP on AMPK activation. It binds to the γ-subunit of AMPK, leading to conformational changes that result in increased phosphorylation and activation of the enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate energy metabolism, including the uptake and oxidation of glucose and fatty acids.
Efectos Bioquímicos Y Fisiológicos
AICAR has been shown to have a variety of biochemical and physiological effects, including the activation of AMPK, the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of inflammatory cytokine production. It has also been shown to have anti-tumor effects, potentially through the induction of apoptosis and inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AICAR in lab experiments is its specificity for AMPK activation, which allows for targeted modulation of energy metabolism pathways. However, its effects can be influenced by other factors, such as the presence of other nucleotides or the activity of other enzymes in the pathway. Additionally, the use of AICAR in animal studies can be limited by its short half-life and poor bioavailability.
Direcciones Futuras
Future research on AICAR could focus on the development of more potent and selective AMPK activators, as well as the exploration of its potential therapeutic applications in diseases such as cancer and inflammatory disorders. Additionally, studies could investigate the effects of AICAR on other metabolic pathways and its potential interactions with other drugs.
Métodos De Síntesis
AICAR can be synthesized by the reaction of AIR with carboxylic acid anhydrides or acid chlorides in the presence of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to AICAR by the addition of a cyanamide group.
Aplicaciones Científicas De Investigación
AICAR has been shown to have a variety of biological effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells. AICAR has also been shown to have anti-inflammatory and anti-tumor effects, suggesting potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Propiedades
Número CAS |
10455-64-8 |
|---|---|
Nombre del producto |
2-Imino-1,3-thiazolidine-3-carboximidamide |
Fórmula molecular |
C4H8N4S |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
2-imino-1,3-thiazolidine-3-carboximidamide |
InChI |
InChI=1S/C4H8N4S/c5-3(6)8-1-2-9-4(8)7/h7H,1-2H2,(H3,5,6) |
Clave InChI |
MKIAQWKJRPBZPQ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)N1C(=N)N |
SMILES canónico |
C1CSC(=N)N1C(=N)N |
Sinónimos |
2-Imino-3-thiazolidinecarboxamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)


![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)









